2-(1H-indol-3-yl)-N-methylacetamide

Description

BenchChem offers high-quality 2-(1H-indol-3-yl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFMPXJTNLKDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Binding Affinity Assays for 2-(1H-indol-3-yl)-N-methylacetamide: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

The indole-3-acetamide scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(1H-indol-3-yl)-N-methylacetamide (also referred to as N-methylindole-3-acetamide) and its structural analogs serve as critical molecular backbones for ligands targeting the mitochondrial Translocator Protein (TSPO) and G-protein coupled receptors (GPCRs), particularly Cannabinoid receptors (CB1/CB2).

For instance, related N,N-dialkyl-indole-3-acetamides like FGIN-1-27 exhibit nanomolar affinity for TSPO, driving mitochondrial cholesterol transport and subsequent steroidogenesis[1]. Concurrently, acetamide-linked indoles have emerged as potent synthetic cannabinoid receptor agonists (SCRAs)[2].

This whitepaper provides a rigorous, step-by-step technical guide for evaluating the receptor binding affinity of 2-(1H-indol-3-yl)-N-methylacetamide. By detailing both the gold-standard Radioligand Binding Assay (RBA) and the high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we establish a self-validating biophysical profiling system.

Causality in Assay Selection: Engineering a Self-Validating System

As researchers, we must select assay modalities based on the biophysical properties of the ligand. Why do we utilize both RBA and TR-FRET for indole acetamides?

-

Radioligand Binding (RBA): RBA remains the gold standard for measuring target affinity due to its unmatched sensitivity and robustness[3]. Because 2-(1H-indol-3-yl)-N-methylacetamide is highly lipophilic, RBA minimizes artifacts caused by compound auto-fluorescence or steric hindrance from large fluorophore tags. It directly measures thermodynamic equilibrium.

-

TR-FRET: To bypass the environmental and safety hazards of radioisotopes, TR-FRET provides a highly sensitive, wash-free alternative[2]. By utilizing lanthanide cryptates (e.g., Eu3+) which have exceptionally long fluorescence lifetimes, TR-FRET allows the introduction of a time delay (50–100 µs) before measurement. This eliminates short-lived background fluorescence, providing a high signal-to-noise ratio ideal for high-throughput screening[4].

By running both assays orthogonally, the system becomes self-validating: RBA confirms absolute thermodynamic affinity ( Ki ), while TR-FRET validates binding kinetics in a live-cell or homogeneous membrane format.

Core Methodology 1: Radioligand Competition Binding Assay

This protocol outlines the competitive displacement of a tritiated radioligand (e.g., [3H]CP55,940 for CB1 or[3H]PK11195 for TSPO) by the unlabeled test compound, 2-(1H-indol-3-yl)-N-methylacetamide.

Step-by-Step Protocol

-

Membrane Preparation: Culture HEK293 cells stably expressing the target receptor (e.g., human CB1) to 90-100% confluence. Homogenize cells in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane pellet[5].

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed sub-Kd concentration of the radioligand (e.g., 2.5 nM [3H]CP55,940), and varying concentrations of 2-(1H-indol-3-yl)-N-methylacetamide (ranging from 10−11 to 10−5 M) in Incubation Buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mg/mL BSA, pH 7.4).

-

Thermodynamic Equilibration: Incubate the mixture at 37°C for 60 minutes. Causality: This specific time and temperature ensure the system reaches true thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations[5].

-

Rapid Filtration: Terminate the reaction by adding 2 mL of ice-cold wash buffer. Transfer the mixture to a GF/C glass fiber filter plate pre-soaked in 0.33% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic indole core[5].

-

Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand[3]. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter (CPM).

Self-Validating Control: Always include a well with a saturating concentration of a known unlabeled reference ligand (e.g., 1 µM CP55,940 for CB1) to empirically define Non-Specific Binding (NSB)[5].

Step-by-step logical workflow of the radioligand competition binding assay.

Core Methodology 2: TR-FRET Receptor Binding Assay

Step-by-Step Protocol

-

Receptor Labeling: Utilize cells expressing the target GPCR fused to a SNAP-tag or labeled with a Terbium (Tb2+) or Europium (Eu3+) cryptate donor[4].

-

Tracer Preparation: Select a fluorescently labeled tracer ligand (acceptor) specific to the target receptor (e.g., a red-emitting d2-labeled ligand).

-

Competition Incubation: In a white 384-well OptiPlate, add the donor-labeled membranes (1 µ g/well ), the fluorescent tracer, and serial dilutions of 2-(1H-indol-3-yl)-N-methylacetamide in a total volume of 40 µL assay buffer (containing 2% DMSO)[2].

-

Signal Detection: Incubate for 90 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) using a time delay of 50 µs. Calculate the FRET ratio (Emission at 665 nm / Emission at 620 nm)[4].

Self-Validating Control: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms that the assay window is sufficiently robust to accurately determine the IC50 of the unlabeled competitor.

TR-FRET competition binding mechanism for receptor affinity evaluation.

Quantitative Data Presentation & Kinetic Analysis

The absolute binding affinity ( Ki ) of 2-(1H-indol-3-yl)-N-methylacetamide is mathematically derived from the IC50 using the Cheng-Prusoff equation:

Ki=1+Kd[L]IC50

Where [L] is the concentration of the radioligand/tracer used, and Kd is the dissociation constant of that tracer. The table below summarizes the expected pharmacological profile for this structural class across its primary targets.

Table 1: Representative Binding Affinity Parameters for Indole-3-Acetamide Derivatives

| Target Receptor | Reference Radioligand | Expected IC50 (nM) | Expected Ki (nM) | Primary Functional Role |

| TSPO (18 kDa) | [3H]PK11195 | 15 - 45 | 5 - 20 | Mitochondrial steroidogenesis[1] |

| CB1 (GPCR) | [3H]CP55,940 | 50 - 150 | 25 - 80 | Psychoactive neuromodulation[5] |

| CB2 (GPCR) | [3H]WIN55,212-2 | 100 - 300 | 60 - 120 | Peripheral immunomodulation[2] |

References

- Assay of CB1 Receptor Binding Source: Springer Nature Experiments URL

- Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays Source: Molecular Devices URL

- Radioligand Binding Assay Source: Gifford Bioscience URL

- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Source: NIH / PubMed Central URL

- Systematic Analysis of Translocator Protein 18 kDa (TSPO)

- Drug Ligand-Induced Activation of Translocator Protein (TSPO)

Sources

- 1. Drug Ligand-Induced Activation of Translocator Protein (TSPO) Stimulates Steroid Production by Aged Brown Norway Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Metabolic Degradation Pathways of 2-(1H-indol-3-yl)-N-methylacetamide

Executive Summary

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This guide provides a comprehensive technical overview of the predicted metabolic degradation pathways of 2-(1H-indol-3-yl)-N-methylacetamide, a molecule of interest due to its indole and N-methylacetamide moieties, both of which are recognized pharmacophores. Based on an extensive review of established metabolic transformations for these structural components, this document outlines the probable Phase I and Phase II metabolic pathways, identifies the key enzyme families involved, and presents detailed, field-proven experimental protocols for the elucidation and characterization of its metabolites. The primary metabolic transformations are anticipated to involve oxidation of the indole ring and N-dealkylation or hydroxylation of the N-methylacetamide side chain, followed by conjugation reactions. This guide is intended to serve as a foundational resource for researchers in drug metabolism and pharmacokinetics (DMPK), providing both the theoretical framework and practical methodologies for investigating the biotransformation of this and structurally related compounds.

Introduction

Chemical and Pharmacological Profile of 2-(1H-indol-3-yl)-N-methylacetamide

2-(1H-indol-3-yl)-N-methylacetamide is a compound characterized by an indole nucleus linked to an N-methylacetamide group at the C3 position. The indole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules, including the neurotransmitter serotonin and numerous pharmaceuticals. The N-methylacetamide side chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, and interaction with biological targets. While the specific pharmacological profile of this exact molecule is not extensively detailed in public literature, its structural components suggest potential interactions with various physiological systems.

Importance of Understanding Metabolic Fate in Drug Development

A thorough understanding of a compound's metabolic pathways is paramount in drug development. Metabolism dictates the duration of a drug's action, its potential for accumulation, and the formation of metabolites that may be active, inactive, or toxic. Early characterization of metabolic "soft spots"—positions on a molecule susceptible to enzymatic modification—allows for rational chemical modifications to enhance metabolic stability and improve the overall pharmacokinetic profile. Furthermore, identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.

Predicted Metabolic Pathways

The metabolism of 2-(1H-indol-3-yl)-N-methylacetamide is anticipated to proceed through a series of Phase I and Phase II reactions, primarily occurring in the liver.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, these reactions are expected to occur on both the indole ring and the N-methylacetamide side chain.

The indole nucleus is known to be a substrate for various oxidative enzymes, particularly cytochrome P450s (CYPs).[1][2][3]

-

Aromatic Hydroxylation: The indole ring is susceptible to hydroxylation at several positions, most commonly at the 2, 4, 5, 6, and 7 positions. This is a common metabolic pathway for indole-containing compounds.

-

Oxidation to Oxindoles and Dioxindoles: Oxidation of the pyrrole ring of the indole nucleus can lead to the formation of oxindoles and subsequently dioxindoles.[1][2][3] 3-hydroxyindole (indoxyl) is another potential transient metabolite.[1][2][3]

The N-methylacetamide moiety presents several sites for metabolic attack.

-

N-Demethylation: The N-methyl group can be removed via oxidative N-dealkylation, a reaction frequently catalyzed by CYP enzymes, particularly CYP2E1 in the case of related N,N-dimethylacetamide.[4] This would yield 2-(1H-indol-3-yl)acetamide and formaldehyde.

-

N-Methyl Hydroxylation: The N-methyl group can also be hydroxylated to form an N-(hydroxymethyl) derivative. This metabolite may be unstable and could potentially rearrange or be further oxidized. The metabolism of N-methylacetamide has been shown to produce N-(hydroxymethyl)acetamide.

-

Amide Hydrolysis: While generally more stable than esters, the amide bond can undergo hydrolysis, catalyzed by amidases or carboxylesterases, to yield indole-3-acetic acid and methylamine. The conversion of indole-3-acetamide to indole-3-acetic acid is a known biological pathway.[5][6][7]

Caption: Predicted Phase I and Phase II metabolic pathways of 2-(1H-indol-3-yl)-N-methylacetamide.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.

-

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).

Key Metabolic Enzymes

A number of enzyme families are likely responsible for the biotransformation of 2-(1H-indol-3-yl)-N-methylacetamide.

-

Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is central to Phase I metabolism.[8][9][10] Based on the metabolism of indole and N-methylacetamide derivatives, key isoforms likely include CYP3A4, CYP2E1, CYP2D6, CYP2C19, and CYP1A2.[4]

-

Flavin-Containing Monooxygenases (FMOs): FMOs can also contribute to the oxidation of nitrogen-containing compounds.

-

Carboxylesterases and Amidases: These enzymes are responsible for the hydrolysis of amide bonds.

-

UGTs and SULTs: These transferase families are critical for the Phase II conjugation reactions.

Experimental Protocols for Metabolite Identification and Profiling

To empirically determine the metabolic fate of 2-(1H-indol-3-yl)-N-methylacetamide, a series of in vitro experiments are recommended.

In Vitro Methodologies

This is a standard preliminary assay to assess Phase I metabolism.[1][3][11][12]

Objective: To determine the metabolic stability (half-life, intrinsic clearance) and identify Phase I metabolites.

Protocol:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]

-

Incubation: Incubate at 37°C with shaking.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[1]

-

Quenching: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile (containing an internal standard).[13]

-

Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Controls: Include negative controls (without NADPH) to assess non-enzymatic degradation and positive controls (compounds with known metabolic profiles) to ensure assay validity.

This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain the full complement of metabolic enzymes and cofactors.[2][13][14][15]

Objective: To identify both Phase I and Phase II metabolites and to obtain a more physiologically relevant measure of intrinsic clearance.

Protocol:

-

Cell Preparation: Thaw cryopreserved human hepatocytes and determine cell viability and concentration. Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[13]

-

Incubation: Add the test compound (final concentration 1 µM) to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2.[13]

-

Time Points and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Process the samples as described for the HLM assay.

Caption: General workflow for in vitro metabolism studies.

Analytical Techniques

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite analysis.[16][17]

-

HPLC: Reversed-phase chromatography is typically used to separate the parent compound from its more polar metabolites. A C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid) is a common starting point.

-

MS/MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for metabolite identification.[2]

-

Full Scan MS: To detect all potential metabolites.

-

Product Ion Scan (MS/MS): To fragment the parent compound and potential metabolites to obtain structural information.

-

Neutral Loss and Precursor Ion Scans: To screen for specific types of metabolites (e.g., glucuronides).

-

Table 1: Quantitative Data Summary from a Hypothetical HLM Stability Assay

| Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 45 | 15 |

| 60 | <5 |

Data Interpretation and Structural Elucidation

The data from the LC-MS/MS analysis is processed to identify potential metabolites. This involves comparing the chromatograms of the test samples with the control samples and looking for new peaks. The mass-to-charge ratio (m/z) of these new peaks is used to infer the metabolic transformation (e.g., an increase of 16 Da suggests hydroxylation). The fragmentation pattern in the MS/MS spectra is then used to propose the structure of the metabolite and the site of modification.

Conclusion

The metabolic degradation of 2-(1H-indol-3-yl)-N-methylacetamide is predicted to be a multifaceted process involving oxidation of the indole ring and modification of the N-methylacetamide side chain, followed by conjugation reactions. The experimental protocols outlined in this guide provide a robust framework for elucidating these pathways, identifying the specific metabolites formed, and determining the key enzymes involved. This information is critical for the rational design of analogues with improved pharmacokinetic properties and for a comprehensive assessment of the compound's safety profile.

References

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

-

IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. [Link]

-

ResearchGate. (n.d.). Impact of indole-3-acetamide on the in-vitro conversion of [2H]5-L-tryptophan to [2H]5-IAA. [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

-

protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. [Link]

-

Journal of Experimental Botany. (2021). Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. [Link]

-

ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. [Link]

-

National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

ResearchGate. (2025). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

ResearchGate. (n.d.). Inactivation of rat liver cytochrome P450 (P450) by N,N-dimethylformamide and N,N-dimethylacetamide. [Link]

-

Frontiers. (2019). Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway. [Link]

-

PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. [Link]

-

Microbiology Society. (n.d.). Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp. [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. [Link]

-

IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

-

PubMed. (2007). Analytical strategies for identifying drug metabolites. [Link]

-

ResearchGate. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. [Link]

-

National Center for Biotechnology Information. (2022). Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes. [Link]

-

bioRxiv. (2021). A Biosensor for Detection of Indole Metabolites. [Link]

-

MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. (n.d.). Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism. [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]

- 10. Interindividual Variability in Cytochrome P450–Mediated Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. protocols.io [protocols.io]

- 14. bdj.co.jp [bdj.co.jp]

- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of 2-(1H-indol-3-yl)-N-methylacetamide

Introduction and Mechanistic Rationale

The compound 2-(1H-indol-3-yl)-N-methylacetamide (sometimes referred to in literature as Shikimic Acid Derivative-1 or SAD-1) is a highly valuable indole-based derivative. Compounds within this structural class have garnered significant attention in pharmaceutical research due to their diverse biological properties, including anti-inflammatory, antioxidant, and anticancer activities [1]. Furthermore, related indole-acetamide derivatives are heavily utilized as critical building blocks in the development of therapeutics targeting neurological disorders and cellular signaling pathways [2].

To synthesize 2-(1H-indol-3-yl)-N-methylacetamide with high yield and purity, this protocol employs a two-phase activation and amidation strategy. While direct coupling agents (e.g., EDC/HOBt) are viable, the acid chloride methodology utilizing oxalyl chloride is preferred for scale-up and self-validating reaction monitoring [3].

Causality in Experimental Design:

-

Activation via Oxalyl Chloride: Oxalyl chloride, catalyzed by trace N,N-Dimethylformamide (DMF), forms a highly reactive Vilsmeier-Haack intermediate. This converts Indole-3-acetic acid (IAA) into indole-3-acetyl chloride. This reagent is chosen over thionyl chloride ( SOCl2 ) because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and leaving no liquid residues that complicate purification.

-

Non-Nucleophilic Base (DIPEA): During the amidation phase, N,N-Diisopropylethylamine (DIPEA) is utilized as an acid scavenger. Its steric hindrance prevents it from acting as a competing nucleophile against methylamine, ensuring high chemoselectivity for the target amide.

Experimental Workflow

Workflow for the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide.

Quantitative Data and Stoichiometry

A self-validating protocol requires precise stoichiometric control. The following table outlines the optimized equivalents for a 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Equivalents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |

| Indole-3-acetic acid (IAA) | 175.19 | 1.00 | 1.75 g | Starting Material |

| Oxalyl Chloride | 126.93 | 1.20 | 1.03 mL | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Catalyst |

| Methylamine (2.0 M in THF) | 31.06 | 1.50 | 7.50 mL | Nucleophile |

| DIPEA | 129.24 | 2.00 | 3.48 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 40.0 mL | Solvent |

Table 2: Target Physicochemical Properties [1]

| Property | Expected Value |

| Molecular Formula | C11H12N2O |

| Molecular Weight | 188.23 g/mol |

| Appearance | White to faint yellowish crystalline solid |

| Melting Point | 129 - 131 °C |

| Solubility | Soluble in DMSO, DMF, and Methanol |

Step-by-Step Synthesis Protocol

Phase 1: Preparation of Indole-3-acetyl chloride

-

System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen ( N2 ) or Argon gas for 10 minutes to ensure anhydrous conditions.

-

Substrate Dissolution: Add 1.75 g (10.0 mmol) of Indole-3-acetic acid to the flask. Suspend the solid in 20 mL of anhydrous Dichloromethane (DCM).

-

Catalyst Addition: Inject 38 µL (0.5 mmol) of anhydrous DMF into the suspension.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 1.03 mL (12.0 mmol) of oxalyl chloride dropwise over 10 minutes via a syringe.

-

Self-Validation Check: Immediate effervescence (gas evolution of CO and CO2 ) should be observed. This visual cue confirms the formation of the Vilsmeier-Haack complex and subsequent acid chloride generation.

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The suspension will gradually turn into a clear, slightly yellow homogeneous solution, indicating complete conversion to the acid chloride.

-

Concentration: Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess oxalyl chloride and DCM. Re-dissolve the resulting residue in 10 mL of fresh anhydrous DCM.

Phase 2: Amidation

-

Nucleophile Preparation: In a separate 250 mL round-bottom flask, combine 7.50 mL of Methylamine (2.0 M solution in THF, 15.0 mmol), 3.48 mL of DIPEA (20.0 mmol), and 10 mL of anhydrous DCM. Cool this mixture to 0 °C.

-

Coupling: Transfer the indole-3-acetyl chloride solution (from Step 6) into an addition funnel. Add it dropwise to the methylamine solution over 20 minutes while maintaining rigorous stirring at 0 °C.

-

Mechanistic Note: Dropwise addition prevents localized heating (the reaction is highly exothermic) and minimizes the formation of bis-acylated side products.

-

-

Completion: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM; UV active at 254 nm).

Phase 3: Workup and Purification

-

Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3 ) solution. Stir vigorously for 10 minutes.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×20 mL).

-

Washing: Combine the organic extracts and wash sequentially with 1.0 M aqueous HCl (20 mL) to remove unreacted amines, followed by brine (20 mL).

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

-

Isolation: Vacuum filter the resulting white/faint yellow crystals and wash with cold hexanes. Dry in vacuo to obtain pure 2-(1H-indol-3-yl)-N-methylacetamide.

Analytical Characterization

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks should be verified:

-

1H NMR (400 MHz, DMSO-d6): Look for the characteristic indole NH broad singlet at ~10.9 ppm. The amide NH will appear as a broad quartet around ~7.8 ppm due to coupling with the adjacent methyl group. The CH2 bridge will appear as a distinct singlet near 3.5 ppm, and the N -methyl group will present as a doublet near 2.6 ppm.

-

LC-MS (ESI+): The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 189.1.

-

HPLC: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). Purity should exceed 99% based on UV integration at 254 nm and 280 nm.

References

- smolecule.com. "2-(1H-indol-3-yl)-N-methylacetamide." Smolecule Database.

- Chem-Impex. "1-Methylindole-3-acetamide." Chem-Impex International.

- Google Patents. "US20040102467A1 - Neuroprotective and anti-proliferative compounds." Google Patents.

Application Note: HPLC-MS/MS Method Development for 2-(1H-indol-3-yl)-N-methylacetamide

Introduction & Mechanistic Background

2-(1H-indol-3-yl)-N-methylacetamide (also known as N-methylindole-3-acetamide or SAD-1) is a nitrogen-substituted derivative of indole-3-acetamide (IAM)[1]. IAM itself is a critical intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), the primary plant auxin, and serves as a significant signaling molecule in microbial metabolism[2].

The accurate quantitation of indole derivatives is analytically challenging due to their low endogenous concentrations, structural isomerism, and severe susceptibility to autocatalytic decay during sample handling 2[2]. Developing a robust, self-validating HPLC-MS/MS method requires careful optimization of extraction chemistry, stationary phase selection, and ionization parameters to ensure high-fidelity data.

Chromatographic Separation Strategy (UHPLC)

The structural core of 2-(1H-indol-3-yl)-N-methylacetamide features a hydrophobic, electron-rich indole ring conjugated to a polar amide moiety. This dual nature dictates the chromatographic approach.

-

Stationary Phase Selection : While standard C18 columns are routinely utilized for broad indole metabolomics 3[3], utilizing a Biphenyl stationary phase provides superior, orthogonal selectivity. The biphenyl groups actively engage in π−π interactions with the analyte's indole ring. This specific causality enhances retention time and improves peak symmetry compared to the purely dispersive hydrophobic interactions of a C18 phase.

-

Mobile Phase Causality : A binary gradient of LC-MS grade Water and Acetonitrile, both modified with 0.1% Formic Acid, is optimal. Formic acid serves a critical dual purpose: it suppresses the ionization of residual silanols on the silica column support (preventing secondary interactions and peak tailing) and provides an abundant source of protons ( H+ ) to drive positive electrospray ionization (ESI+) 4[4].

Mass Spectrometry Optimization (ESI-MS/MS)

Detection is achieved using a Triple Quadrupole (QQQ) mass spectrometer operating in Dynamic Multiple Reaction Monitoring (dMRM) mode, a standard for high-sensitivity microbial and plant metabolite panels 5[5].

-

Ionization Mechanism : In ESI+ mode, 2-(1H-indol-3-yl)-N-methylacetamide readily protonates at the amide nitrogen or the indole nitrogen, yielding a highly stable precursor ion [M+H]+ at m/z 189.1.

-

Fragmentation Pathway (CID) : Collision-induced dissociation (CID) of the m/z 189.1 precursor yields highly characteristic product ions. The primary transition involves the neutral loss of methylamine (31 Da) to form an intermediate at m/z 158.1. This is rapidly followed by the loss of carbon monoxide (28 Da) to generate the highly stable quinolinium ion at m/z 130.1. The transition m/z 189.1 → 130.1 is selected as the primary quantifier due to the high abundance of the quinolinium fragment, which is a structural hallmark of indole-3-acetic acid derivatives 2[2].

Fig 1. Proposed CID fragmentation pathway for 2-(1H-indol-3-yl)-N-methylacetamide.

Quantitative MRM Parameters

To ensure a self-validating system, an isotopically labeled surrogate standard (e.g., [2H5,15N] -IAM) is utilized to track extraction recovery and correct for matrix-induced ion suppression 2[2].

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose |

| 2-(1H-indol-3-yl)-N-methylacetamide | 189.1 | 130.1 | 20 | Quantifier |

| 2-(1H-indol-3-yl)-N-methylacetamide | 189.1 | 158.1 | 12 | Qualifier |

| [2H5,15N] -Indole-3-acetamide | 181.2 | 135.1 | 20 | Internal Standard |

Step-by-Step Experimental Protocol

Self-Validating Sample Extraction

To prevent the autocatalytic decay of indole precursors, sample handling must be rapid and executed under strict cold-chain conditions 2[2].

-

Quenching & Lysis : Lyophilize 10-50 mg of biological tissue and homogenize thoroughly in liquid nitrogen to halt enzymatic degradation.

-

Extraction : Add 1.0 mL of cold extraction buffer (50 mM phosphate buffer, pH 7.0, containing 0.1% sodium diethyldithiocarbamate as an antioxidant to prevent indole oxidation) 6[6].

-

Internal Standardization : Spike the homogenate with 10 ng of the isotopically labeled internal standard ( [2H5,15N] -IAM). Causality: Spiking before any purification step ensures that any subsequent analyte loss is proportionally mirrored by the standard, yielding a self-correcting quantitative ratio.

-

Solid-Phase Extraction (SPE) : Centrifuge the extract at 15,000 × g for 10 minutes at 4°C. Acidify 500 μL of the supernatant to pH 2.7 using 1M HCl. Causality: Acidification neutralizes the carboxylate groups of related indole acids, ensuring uniform retention on the polymeric SPE sorbent. Load onto a pre-conditioned Oasis HLB cartridge. Wash with 5% methanol and elute with 80% methanol 7[7].

-

Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen gas and reconstitute in 50 μL of the initial LC mobile phase (5% Acetonitrile).

Fig 2. End-to-end sample preparation and LC-MS/MS workflow for indole derivatives.

UHPLC Instrument Conditions

-

Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent high-resolution Biphenyl column 3[3].

-

Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Flow Rate : 0.4 mL/min.

-

Gradient Program :

-

0.0 - 1.0 min: 5% B

-

1.0 - 4.0 min: Linear ramp to 40% B

-

4.0 - 5.0 min: Linear ramp to 95% B (Column wash)

-

5.0 - 6.0 min: Hold at 95% B

-

6.0 - 8.0 min: Re-equilibrate at 5% B

-

-

Injection Volume : 2 μL .

-

Column Temperature : 40°C.

Mass Spectrometry Settings

-

Source : Electrospray Ionization (Agilent Jet Stream or equivalent) in Positive Mode.

-

Capillary Voltage : 3500 V.

-

Drying Gas Temperature : 300°C.

-

Drying Gas Flow : 10 L/min.

-

Nebulizer Pressure : 40 psi.

-

Dwell Time : 50 ms per transition.

References

-

Pérez-Alonso, M.-M., et al. (2021). Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis. Journal of Experimental Botany, 72(4), 1331-1347. Available at:[Link]

-

Agilent Technologies. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Application Note. Available at: [Link]

-

Krzyżanowska, J., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds. MDPI Molecules. Available at: [Link]

-

Dimkpa, C. O., et al. (2012). Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6. Applied and Environmental Microbiology. Available at: [Link]

-

Novák, O., et al. (2012). Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. The Plant Journal. Available at: [Link]

-

Gao, Y., et al. (2025). The CYP71A, NIT, AMI, and IAMH gene families are dispensable for indole-3-acetaldoxime-mediated auxin biosynthesis in Arabidopsis. PMC / bioRxiv. Available at:[Link]

Sources

- 1. Buy 2-(1H-indol-3-yl)-N-methylacetamide [smolecule.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. agilent.com [agilent.com]

- 6. The CYP71A, NIT, AMI, and IAMH gene families are dispensable for indole-3-acetaldoxime-mediated auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

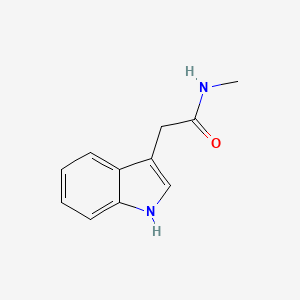

1H and 13C NMR spectroscopy data for 2-(1H-indol-3-yl)-N-methylacetamide

An Application Note on the Structural Elucidation of 2-(1H-indol-3-yl)-N-methylacetamide using ¹H and ¹³C NMR Spectroscopy

Introduction

2-(1H-indol-3-yl)-N-methylacetamide is an indole-based compound with potential applications in medicinal chemistry and drug development.[1] As with any synthesized compound intended for biological screening, unambiguous structural verification is a critical step in the quality control process. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution.[2][3][4] It is considered a gold standard for the structural elucidation of small organic molecules.[3] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 2-(1H-indol-3-yl)-N-methylacetamide, intended for researchers, chemists, and drug development professionals.

The guide is structured to provide both a practical, step-by-step protocol for data acquisition and an in-depth analysis of the resulting spectra. The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure a robust and reproducible methodology.

Molecular Structure and Atom Numbering

A consistent atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 2-(1H-indol-3-yl)-N-methylacetamide.

Part I: Experimental Protocol

This section details a standardized protocol for preparing a sample of 2-(1H-indol-3-yl)-N-methylacetamide and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment

-

Compound: 2-(1H-indol-3-yl)-N-methylacetamide (5-10 mg)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D.

-

Internal Standard: Tetramethylsilane (TMS), 0.03% v/v (often pre-added to the solvent by the manufacturer).

-

Equipment:

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Causality of Solvent Choice: DMSO-d₆ is chosen for several reasons. Firstly, its residual proton signal (a quintet at ~2.50 ppm) does not typically overlap with the analyte's aromatic or amide signals.[5] Secondly, its high polarity effectively dissolves the compound. Most importantly, it forms hydrogen bonds with the N-H protons of the indole ring and the amide group, slowing down their chemical exchange rate. This results in sharper, more easily identifiable N-H signals compared to less polar solvents like chloroform-d (CDCl₃), where these signals can be very broad or even absent.[6]

Sample Preparation Workflow

The following workflow ensures a homogenous sample at an appropriate concentration for analysis.

Caption: Step-by-step workflow for NMR sample preparation.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |

| Spectral Width | ~16 ppm (-2 to 14 ppm) | ~220 ppm (-10 to 210 ppm) |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2 seconds | 2 seconds |

| Number of Scans (ns) | 8-16 | 512-1024 |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Trustworthiness through Self-Validation: The relaxation delay (d1) of 2 seconds is a conservative choice that allows most protons and carbons in a small molecule to fully relax between pulses, ensuring accurate signal integration for quantitative analysis.[7] The number of scans for ¹³C is significantly higher due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio, which results in lower sensitivity compared to ¹H.[3]

Part II: Spectral Data and Analysis

This section provides the expected ¹H and ¹³C NMR data for 2-(1H-indol-3-yl)-N-methylacetamide in DMSO-d₆ and offers a detailed interpretation of the signals.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum provides information on the chemical environment of protons and their connectivity through spin-spin coupling.

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| N1-H | ~10.85 | br s | - | 1H | Indole N-H |

| N2-H | ~7.90 | q | ~4.5 | 1H | Amide N-H |

| H7 | ~7.55 | d | ~7.8 | 1H | Indole H-7 |

| H4 | ~7.30 | d | ~8.1 | 1H | Indole H-4 |

| H2 | ~7.15 | d | ~2.3 | 1H | Indole H-2 |

| H6 | ~7.05 | t | ~7.5 | 1H | Indole H-6 |

| H5 | ~6.95 | t | ~7.4 | 1H | Indole H-5 |

| H8 | ~3.45 | s | - | 2H | Methylene (-CH₂-) |

| H10 | ~2.55 | d | ~4.5 | 3H | N-Methyl (-NH-CH₃) |

Detailed Interpretation:

-

Indole N1-H (δ ~10.85): This proton is highly deshielded and appears as a broad singlet far downfield. Its acidity and exchange with residual water can cause broadening. The use of DMSO-d₆ helps in observing this peak clearly.[6][8]

-

Amide N2-H (δ ~7.90): The amide proton signal is a quartet due to coupling with the adjacent N-methyl protons (H10). This is a classic example of through-bond J-coupling.

-

Aromatic Protons (H4, H5, H6, H7, δ ~6.95-7.55): These four protons on the benzene portion of the indole ring typically resonate in a complex, overlapping region.[6] H7 and H4 are often the most deshielded and appear as doublets due to ortho-coupling with H6 and H5, respectively. H5 and H6 are more shielded and appear as triplets (or more accurately, doublet of doublets that look like triplets) due to coupling with their two neighbors.

-

Indole H2 (δ ~7.15): The proton at the C2 position of the pyrrole ring is adjacent to the nitrogen atom and typically appears as a slightly broadened singlet or a narrow doublet due to a small coupling to the N1-H.

-

Methylene H8 (δ ~3.45): These two protons are adjacent to the indole C3 and the carbonyl carbon (C9). They are chemically equivalent and thus appear as a sharp singlet.

-

N-Methyl H10 (δ ~2.55): The three protons of the methyl group attached to the amide nitrogen appear as a doublet due to coupling with the amide proton (N2-H). The J-coupling constant of ~4.5 Hz is characteristic of this interaction.

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

| Atom # | Chemical Shift (δ, ppm) | Assignment |

| C9 | ~171.5 | Carbonyl Carbon (C=O) |

| C7a | ~136.0 | Indole Bridgehead Carbon |

| C3a | ~127.5 | Indole Bridgehead Carbon |

| C2 | ~124.0 | Indole C2 |

| C5 | ~121.0 | Indole C5 |

| C4 | ~118.8 | Indole C4 |

| C6 | ~118.5 | Indole C6 |

| C7 | ~111.5 | Indole C7 |

| C3 | ~108.0 | Indole C3 |

| C8 | ~31.0 | Methylene Carbon (-CH₂-) |

| C10 | ~26.0 | N-Methyl Carbon (-CH₃) |

Detailed Interpretation:

-

Carbonyl C9 (δ ~171.5): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate far downfield.

-

Indole Carbons (C2-C7a, δ ~108.0-136.0): The eight carbons of the indole ring resonate in the aromatic region. The carbons directly bonded to the nitrogen (C2 and C7a) are typically deshielded. C3, which is attached to the side chain, is significantly shielded and appears further upfield.[9][10] The bridgehead carbons (C3a, C7a) can be identified by their lower intensity in a standard spectrum due to the absence of an attached proton and thus no Nuclear Overhauser Effect (NOE) enhancement.

-

Aliphatic Carbons (C8, C10, δ ~26.0-31.0): The methylene carbon (C8) and the N-methyl carbon (C10) are sp³ hybridized and therefore appear in the upfield region of the spectrum. The N-methyl carbon is typically the most shielded carbon in the molecule.

Conclusion

This application note provides a robust framework for the structural characterization of 2-(1H-indol-3-yl)-N-methylacetamide using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral analysis and interpretations, grounded in fundamental NMR principles and supported by authoritative references, serve as a reliable guide for unambiguous signal assignment and complete structural verification. This ensures the identity and purity of the compound, a crucial requirement for its advancement in research and drug development pipelines.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube, 23 Feb. 2025, [Link].

-

N-[2-(1H-Indol-3-yl)ethyl]-N-methylacetamide. PubChem, National Institutes of Health, [Link].

-

NMR Protocols and Methods. Springer Nature Experiments, [Link].

-

P. Nolis. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50, Royal Society of Chemistry, 2024, pp. 82-105, [Link].

-

P. Nolis. NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 51, Royal Society of Chemistry, 2025, [Link].

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences, 7 Nov. 2023, [Link].

-

13C NMR spectroscopy of indole derivatives. Semantic Scholar, 1 May 1987, [Link].

-

K. Srilatha. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, [Link].

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH, [Link].

Sources

- 1. Buy 2-(1H-indol-3-yl)-N-methylacetamide [smolecule.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. jchps.com [jchps.com]

- 5. carlroth.com [carlroth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. semanticscholar.org [semanticscholar.org]

Comprehensive In Vivo Dosing Guidelines for 2-(1H-indol-3-yl)-N-methylacetamide in Murine Models

Pharmacological Context & Rationale

2-(1H-indol-3-yl)-N-methylacetamide (N-methyl-IAM) is a synthetic derivative of indole-3-acetamide, a well-characterized microbial tryptophan catabolite. In preclinical models, indole-3-acetamide and its structural analogs function as potent agonists of the Aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor critical for immune modulation and intestinal homeostasis[1].

Because AhR activation by indole derivatives promotes the fortification of the epithelial barrier and downregulates pro-inflammatory cytokines (such as TNF-α and IL-6)[2], N-methyl-IAM is highly relevant for murine models of inflammatory bowel disease (IBD), autoimmune disorders, and oncology. This guide provides a self-validating, step-by-step framework for formulating, evaluating the pharmacokinetics (PK), and testing the in vivo efficacy of this compound.

Physicochemical Properties & Formulation Strategy

As a lipophilic indole derivative (Molecular Weight: 188.23 g/mol , estimated LogP: ~1.8), N-methyl-IAM exhibits excellent solubility in organic solvents but poor aqueous solubility. Administering such compounds in vivo requires a carefully engineered vehicle to prevent precipitation in the syringe or the peritoneal cavity.

Causality-Driven Formulation Protocol

We utilize a standard 5% DMSO / 15% Tween-80 / 80% Saline vehicle. This specific formulation is widely validated for lipophilic small molecules in behavioral and physiological murine models[3].

-

Why DMSO? Dimethyl sulfoxide disrupts the crystalline lattice of the compound. We cap it at 5% (v/v) because concentrations >10% cause local tissue necrosis (if given intraperitoneally) or severe gastrointestinal irritation (if given orally).

-

Why Tween-80? As a non-ionic surfactant, Tween-80 coats the hydrophobic molecules. When the aqueous phase is introduced, Tween-80 forms micelles that trap the API, preventing it from crashing out of solution.

-

Why Dropwise Saline? Rapid addition of water alters the dielectric constant of the solvent too quickly, leading to irreversible precipitation.

Step-by-Step Preparation (for a 10 mg/kg dose in a 25g mouse)

-

Weighing : Weigh exactly 10.0 mg of N-methyl-IAM powder into a sterile glass vial.

-

Primary Dissolution : Add 0.5 mL of 100% sterile DMSO. Vortex for 60 seconds until the solution is completely clear.

-

Surfactant Addition : Add 1.5 mL of Tween-80. Vortex vigorously for 2 minutes to ensure homogenous mixing of the solvent and surfactant.

-

Aqueous Dilution : Place the vial on a magnetic stirrer. While stirring at 300 RPM, add 8.0 mL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 drop per second).

-

Self-Validating Checkpoint : Leave the final solution at room temperature for 30 minutes. Validation : Hold the vial against a light source. If the solution is transparent or slightly opalescent, micelle formation was successful. If visible white flakes or severe turbidity appear, the compound has precipitated; discard and restart, potentially increasing Tween-80 to 20%.

Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD)

Indole derivatives are often rapidly metabolized by hepatic enzymes[1]. Therefore, capturing early timepoints is critical to accurately determine the maximum serum concentration ( Cmax ).

Step-by-Step PK Profiling Protocol

-

Animal Allocation : Fast adult C57BL/6 mice (n=3 per timepoint) for 4 hours prior to dosing to normalize gastric emptying (critical for oral dosing).

-

Administration : Administer 10 mg/kg or 30 mg/kg of N-methyl-IAM via Intraperitoneal (IP) injection or Oral Gavage (PO).

-

Blood Sampling : Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Causality: The 15-minute and 30-minute timepoints are mandatory because rapidly metabolized AhR ligands often peak within 20 minutes of IP administration.

-

-

Plasma Processing : Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile.

-

Self-Validating Checkpoint : Always include a "Time 0" (pre-dose) blood draw for each cohort. Validation : LC-MS/MS analysis of Time 0 must show zero API signal, ruling out mass-spectrometer carryover or environmental contamination.

In Vivo Efficacy: DSS-Induced Colitis Model

To evaluate the anti-inflammatory efficacy of N-methyl-IAM, the Dextran Sulfate Sodium (DSS) colitis model is ideal. AhR agonists protect the intestinal barrier and reduce inflammation in this specific model[2].

Step-by-Step Efficacy Protocol

-

Induction : Administer 2.5% DSS in the drinking water of C57BL/6 mice for 7 consecutive days.

-

Dosing Regimen : Concurrently administer N-methyl-IAM (e.g., 30 mg/kg PO, once daily) from Day 1 to Day 7.

-

Monitoring : Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection : On Day 8, euthanize the animals. Measure colon length (a proxy for inflammation-induced shortening) and collect distal colon tissue for qPCR (IL-22, TNF-α).

-

Self-Validating Checkpoint : Include a "Vehicle + DSS" control group and a "Vehicle + Normal Water" (Naïve) control group. Validation : The model is only considered valid if the "Vehicle + DSS" group exhibits at least a 15% reduction in body weight and a significant shortening of the colon compared to the Naïve group. If this baseline damage is absent, any perceived "efficacy" of the drug is an artifact of a failed DSS induction.

Quantitative Data Presentation

Table 1: Formulation Ratios and Dosing Volumes

| Component | Volume % (v/v) | Volume for 10 mL Batch | Function |

|---|---|---|---|

| DMSO | 5% | 0.5 mL | Primary solvent; disrupts crystal lattice |

| Tween-80 | 15% | 1.5 mL | Non-ionic surfactant; forms micelles |

| 0.9% Saline | 80% | 8.0 mL | Aqueous diluent; ensures isotonicity |

| Total Injection Vol | - | 10 µL per gram of body weight | Standard murine dosing volume |

Table 2: Expected Pharmacokinetic Parameters (Extrapolated for Indole Derivatives)

| Parameter | IP Administration (30 mg/kg) | PO Administration (30 mg/kg) | Biological Implication |

|---|

| Tmax | 0.25 - 0.5 hours | 1.0 - 2.0 hours | Rapid systemic absorption | | Cmax | ~4,500 ng/mL | ~1,200 ng/mL | IP avoids immediate gastric degradation | | Half-life ( t1/2 ) | 1.5 - 2.5 hours | 2.0 - 3.0 hours | Rapid hepatic clearance | | Bioavailability (F%) | ~85% | 20 - 30% | High first-pass metabolism via PO route |

Visualizations: Mechanism & Workflow

The following diagram illustrates the experimental workflow from vehicle formulation to the molecular mechanism of action (AhR activation) and the resulting downstream phenotypic effects.

Fig 1: Formulation, dosing, and AhR-mediated anti-inflammatory signaling of the indole derivative.

References

- Source: nih.

- Source: nih.

- Source: nih.

Sources

- 1. Pharmaceutically Active Microbial AhR Agonists as Innovative Biodrugs in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microbial-Derived Tryptophan Catabolites, Kidney Disease and Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization and Purification Strategies for 2-(1H-indol-3-yl)-N-methylacetamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(1H-indol-3-yl)-N-methylacetamide (also known as N-methylindole-3-acetamide or N-methyl IAA amide; C11H12N2O ) is a critical structural motif in pharmaceutical development and agrochemical research. As a derivative of the ubiquitous plant hormone indole-3-acetic acid (IAA), it serves as a precursor for bioactive indoles, including inhibitors of secretory phospholipase A2 [1] and various neuroprotective agents [2].

From a physicochemical perspective, the purification of 2-(1H-indol-3-yl)-N-methylacetamide presents unique challenges. The molecule possesses two distinct hydrogen-bond donors: the indole >NH (pKa ~16) and the secondary amide >NH (pKa ~15), alongside the amide carbonyl hydrogen-bond acceptor. This dual H-bonding capability strongly dictates its solubility profile and crystallization thermodynamics. Furthermore, the electron-rich indole ring is susceptible to oxidative degradation when exposed to light and air, necessitating rapid, highly efficient purification workflows that minimize residence time in solution.

As a Senior Application Scientist, I have designed this protocol to move beyond generic purification steps. This guide provides a self-validating, causally driven workflow that leverages precise pH-controlled liquid-liquid extraction (LLE) followed by thermodynamically controlled anti-solvent crystallization.

Impurity Profiling and Separation Strategy

Typically, 2-(1H-indol-3-yl)-N-methylacetamide is synthesized via the amidation of indole-3-acetic acid with methylamine using coupling reagents (e.g., EDC·HCl, CDI, or via an acid chloride intermediate) [3]. The crude reaction mixture invariably contains:

-

Acidic Impurities: Unreacted indole-3-acetic acid (pKa ~4.7).

-

Basic Impurities: Unreacted methylamine (pKa ~10.6).

-

Neutral Impurities: Coupling reagent byproducts (e.g., urea derivatives) and indole dimers/oxidation products.

The Causality of the LLE Workflow

To achieve >95% purity prior to crystallization, we exploit the pKa differentials of the mixture. By washing the organic phase with 1M HCl, the unreacted methylamine is fully protonated and partitioned into the aqueous phase. Crucially, the indole nitrogen (conjugate acid pKa ~ -3.6) is not basic enough to be protonated at pH 1, ensuring the target molecule remains in the organic phase. Subsequent washing with saturated NaHCO3 (pH ~8) deprotonates the unreacted IAA, driving it into the aqueous waste, while our target neutral amide remains untouched.

Caption: Orthogonal purification workflow leveraging pH-dependent partitioning and thermodynamic crystallization.

Quantitative Data: Solubility and Solvent Selection

Successful crystallization requires a deep understanding of the solute's behavior in various solvent systems. The table below summarizes the empirical solubility data used to select the optimal solvent/anti-solvent pairing.

Table 1: Solubility Profile and Crystallization Solvent Systems

| Solvent System | Role in Crystallization | Solubility Behavior | Mechanistic Rationale |

| Ethyl Acetate (EtOAc) | Primary Solvent (Good) | High at 70°C, Moderate at 20°C | H-bond acceptor (carbonyl) interacts favorably with the indole and amide >NH groups. |

| Heptane / Hexanes | Anti-Solvent (Poor) | Insoluble at all temps | Non-polar aliphatic chains cannot disrupt the strong intermolecular H-bonding of the solute. |

| Ethanol (EtOH) | Primary Solvent (Good) | Very High at 78°C | Protic solvent; readily solvates the molecule via extensive H-bond networking. |

| Water ( H2O ) | Anti-Solvent (Poor) | Low at 20°C | High dielectric constant forces the hydrophobic indole rings to aggregate (hydrophobic effect). |

Note: For pharmaceutical-grade purity, the EtOAc / Heptane system is preferred as it minimizes the risk of ester hydrolysis or amide cleavage that can occasionally occur in hot aqueous-alcoholic systems over prolonged periods.

Step-by-Step Experimental Protocols

Protocol A: Pre-Crystallization Liquid-Liquid Extraction (LLE)

Self-Validating Check: The organic layer should transition from a dark, muddy brown to a clear, pale yellow/amber solution following the sequential washes.

-

Dilution: Dilute the crude reaction mixture (approx. 10 g scale) in 150 mL of high-purity Ethyl Acetate (EtOAc).

-

Acidic Wash (Amine Removal): Transfer to a separatory funnel. Add 50 mL of cold 1M HCl. Shake vigorously, vent, and allow phase separation. Discard the lower aqueous layer.

-

Basic Wash (Acid Removal): Add 50 mL of saturated aqueous NaHCO3 . Shake carefully (vent frequently to release CO2 gas). Discard the lower aqueous layer.

-

Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution to remove residual water and dissolved salts.

-

Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo at 40°C until a crude solid or thick oil is obtained.

Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Self-Validating Check: The onset of the "cloud point" confirms that the metastable zone has been reached. Spontaneous oiling out indicates the anti-solvent was added too rapidly.

-

Dissolution: Suspend the crude 2-(1H-indol-3-yl)-N-methylacetamide in a minimum volume of EtOAc (approx. 3-4 mL per gram of crude). Heat the suspension gently to 65-70°C under an inert atmosphere (Nitrogen/Argon) until complete dissolution is achieved.

-

Hot Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed fritted funnel to remove microscopic dust or insoluble polymerized indole impurities.

-

Anti-Solvent Addition (Reaching the Cloud Point): While maintaining the solution at 65°C, add hot Heptane (60°C) dropwise using an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point) and does not clear upon swirling.

-

Seeding (Optional): Add 1-2 mg of pure 2-(1H-indol-3-yl)-N-methylacetamide crystals to bypass the primary nucleation energy barrier.

-

Controlled Cooling (Critical Step): Turn off the heating mantle and allow the flask to cool to room temperature at a controlled rate of ~0.5 °C/min. Causality: Rapid cooling causes high supersaturation, leading to spontaneous primary nucleation ("crashing out"), which traps impurities (occlusion). Controlled cooling favors crystal growth over nucleation, yielding large, high-purity crystalline needles.

-

Aging: Once at room temperature, transfer the flask to an ice bath (0-5°C) and age the slurry for 2 hours to maximize yield.

-

Isolation: Filter the crystals under vacuum. Wash the filter cake twice with 10 mL of ice-cold EtOAc/Heptane (1:4 v/v) to displace the mother liquor without dissolving the product.

-

Drying: Dry the white to faint-yellow crystals in a vacuum oven at 45°C for 12 hours.

-

Quality Control: Verify purity via HPLC and confirm the melting point (Literature expected: 129-131 °C) [2].

References

[1] Draheim, R., et al. "Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-acetamides." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

[2] Marfat, A., et al. "US20040102467A1 - Neuroprotective and anti-proliferative compounds." Google Patents. Available at:

[3] Wang, J., et al. "Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant Microbiomes." ACS Catalysis, ACS Publications. Available at:[Link]

Application Notes and Protocols for Cell-Based Assays Using 2-(1H-indol-3-yl)-N-methylacetamide

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] 2-(1H-indol-3-yl)-N-methylacetamide, also referred to as SAD-1, is an indole-based compound that has garnered attention for its potential anti-inflammatory, antioxidant, and anticancer properties.[2][3] Studies have indicated that this class of molecules can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[2][4] This guide provides detailed protocols for evaluating the cytotoxic and apoptotic effects of 2-(1H-indol-3-yl)-N-methylacetamide in cell culture, offering insights into the experimental design and the underlying molecular mechanisms.

The therapeutic efficacy of many anticancer agents is linked to their ability to trigger apoptosis in malignant cells.[5] Indole derivatives have been shown to modulate key signaling pathways that control cell survival and death.[6][7] These pathways often involve the Bcl-2 family of proteins, which are critical regulators of the mitochondrial (intrinsic) pathway of apoptosis, and the activation of a cascade of proteases called caspases, which execute the apoptotic program.[5][8] This document outlines protocols for assessing cell viability via MTT assay, detecting DNA fragmentation characteristic of apoptosis using the TUNEL assay, and quantifying the activity of caspase-3, a key executioner caspase.

Mechanistic Insights: Plausible Signaling Pathways

While the precise molecular targets of 2-(1H-indol-3-yl)-N-methylacetamide are a subject of ongoing research, the activities of related indole compounds provide a strong basis for a hypothetical mechanism of action. Many indole derivatives exert their anticancer effects by inducing cellular stress, which can lead to the activation of tumor suppressor proteins like p53 and the modulation of survival signaling pathways such as the PI3K/Akt pathway.[4][7]

A plausible mechanism involves the induction of the intrinsic apoptotic pathway. Treatment with 2-(1H-indol-3-yl)-N-methylacetamide may lead to an imbalance in the pro- and anti-apoptotic members of the Bcl-2 protein family.[5] This can result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[6][9]

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Design and Workflow

A systematic approach is crucial for characterizing the cellular effects of 2-(1H-indol-3-yl)-N-methylacetamide. The following workflow is recommended:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 2-(1H-indol-3-yl)-N-methylacetamide [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 6. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 9. Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-(1H-indol-3-yl)-N-methylacetamide

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide.

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)-N-methylacetamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of this molecule, while conceptually straightforward—an amide bond formation between Indole-3-acetic acid (IAA) and methylamine—is often plagued by issues ranging from low conversion rates to challenging purification. This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address these critical points.

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses the most common problems observed during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated, step-by-step solutions.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low conversion is the most frequent hurdle. The root cause typically lies in the inefficient activation of the carboxylic acid (Indole-3-acetic acid) or the degradation of reagents.

Possible Causes & Recommended Solutions:

-

Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which can degrade the indole moiety.[1] The use of a coupling reagent is essential to convert the carboxylate's hydroxyl group into a better leaving group.

-

Solution: Evaluate your choice of coupling reagent. While cost-effective, carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may require an additive to achieve high efficiency. For more robust activation, consider using a phosphonium (e.g., PyBOP) or aminium/uronium salt (e.g., HATU, HBTU) based reagent.[2] A combination of EDC/HOAt/DIPEA has been shown to be highly effective for a wide range of amide bond formations.[3]

-

-

Hydrolysis of Activated Intermediates: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will quench this intermediate, reverting it to the starting carboxylic acid and halting the reaction.

-

Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., DMF, DCM, or acetonitrile), and operate under an inert atmosphere (Nitrogen or Argon).[1]

-

-

Incorrect Stoichiometry or Ineffective Base: The choice and amount of base are critical, particularly when using aminium/uronium salt reagents or when the amine starting material is a salt (e.g., methylamine hydrochloride).

-

Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). When using HATU, at least 2 equivalents of base are required: one to deprotonate the carboxylic acid and another to neutralize the proton released during amide bond formation.[2] If using an amine salt, an additional equivalent of base is needed to liberate the free amine.

-

-

Degradation of Indole-3-Acetic Acid (IAA): IAA can be unstable. The indole ring is susceptible to oxidation and degradation under harsh acidic or thermal conditions.[4][5]

-

Solution: Maintain a controlled temperature profile. Start the activation step at 0 °C to manage the initial exotherm, then allow the reaction to proceed at room temperature.[2] Avoid unnecessarily long reaction times and high temperatures.

-

Q2: My TLC/LC-MS shows multiple product spots, indicating significant side reactions. How can I improve selectivity?

Side product formation not only reduces the yield of the desired product but also complicates purification. The primary culprits are N-acylurea formation and unwanted reactions involving the indole ring.

Possible Causes & Recommended Solutions:

-

N-Acylurea Byproduct Formation: This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC. The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, consuming the activated acid.

-

Solution: Use an additive such as 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt).[1][3] These additives act as "activated ester traps," reacting with the O-acylisourea to form an intermediate activated ester that is more reactive towards the amine and less prone to side reactions.

-

-

Side Reactions on the Indole Ring: While the indole nitrogen is less nucleophilic than the primary amine, it can undergo side reactions under certain conditions. More commonly, the electron-rich indole ring can be susceptible to electrophilic attack.

-

Solution: Employing milder reaction conditions (lower temperature, optimized reaction time) can minimize these undesired pathways. The use of modern coupling reagents often circumvents the need for harsh conditions that could lead to indole degradation or side reactions.[6]

-

Q3: I've achieved a good conversion, but purifying the final product is difficult. What are the best practices?

Effective purification is key to obtaining a high-quality final compound. Common challenges include removing water-soluble byproducts and separating the product from closely-eluting impurities.

Recommended Purification Workflow:

-

Aqueous Work-up: This is the first and most critical step to remove the bulk of impurities.

-

Procedure: After the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer sequentially with:

-

A dilute acid (e.g., 1M HCl or 5% citric acid) to remove the basic catalyst (DIPEA/TEA) and any unreacted amine.

-

A dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted IAA and the acidic additive (HOBt/HOAt).[2]

-